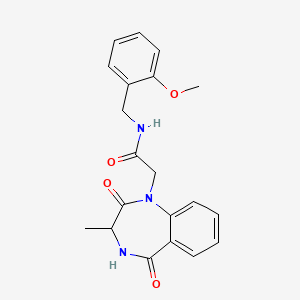
N-(2-methoxybenzyl)-2-(3-methyl-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-METHOXYPHENYL)METHYL]-2-(3-METHYL-2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-1-YL)ACETAMIDE is a complex organic compound that belongs to the class of benzodiazepines Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-METHOXYPHENYL)METHYL]-2-(3-METHYL-2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-1-YL)ACETAMIDE typically involves a multi-step process. One common method includes the condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . The reaction conditions often require the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as p-toluenesulfonic acid, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[(2-METHOXYPHENYL)METHYL]-2-(3-METHYL-2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-1-YL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
N-[(2-METHOXYPHENYL)METHYL]-2-(3-METHYL-2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-1-YL)ACETAMIDE has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of anxiety, insomnia, and other neurological disorders.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[(2-METHOXYPHENYL)METHYL]-2-(3-METHYL-2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-1-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. As a benzodiazepine derivative, it is likely to exert its effects by binding to the gamma-aminobutyric acid (GABA) receptors in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to a calming and sedative effect. The compound may also interact with other neurotransmitter systems, contributing to its overall pharmacological profile.
Comparison with Similar Compounds
N-[(2-METHOXYPHENYL)METHYL]-2-(3-METHYL-2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-1-YL)ACETAMIDE can be compared with other benzodiazepine derivatives, such as diazepam, lorazepam, and alprazolam. While these compounds share a similar core structure, they differ in their specific substituents and pharmacological properties. For example, diazepam is known for its long duration of action, while alprazolam has a shorter onset of action and is commonly used for the treatment of panic disorders. The unique structural features of N-[(2-METHOXYPHENYL)METHYL]-2-(3-METHYL-2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-1-YL)ACETAMIDE may confer distinct pharmacological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H21N3O4 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-(3-methyl-2,5-dioxo-3,4-dihydro-1,4-benzodiazepin-1-yl)acetamide |
InChI |
InChI=1S/C20H21N3O4/c1-13-20(26)23(16-9-5-4-8-15(16)19(25)22-13)12-18(24)21-11-14-7-3-6-10-17(14)27-2/h3-10,13H,11-12H2,1-2H3,(H,21,24)(H,22,25) |
InChI Key |
WUOIAECHBWTSTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(C2=CC=CC=C2C(=O)N1)CC(=O)NCC3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-methoxyphenyl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)acetamide](/img/structure/B11149074.png)
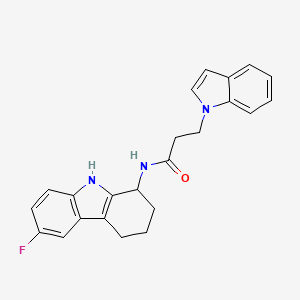
![8-chloro-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11149083.png)
![1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(5-methoxy-1H-indol-1-yl)ethanone](/img/structure/B11149092.png)
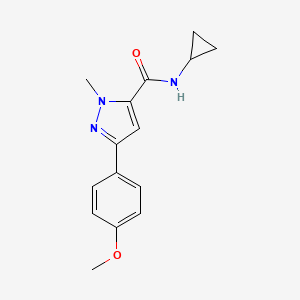
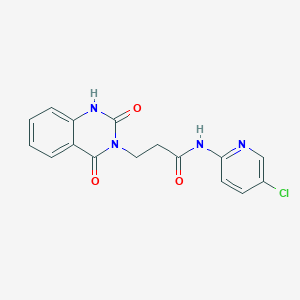
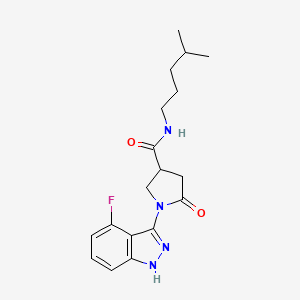
![5-{(Z)-1-[2-(isobutylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11149104.png)
![2-{3-oxo-1-[(3,4,5-trimethoxyphenyl)carbonyl]-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-phenylacetamide](/img/structure/B11149107.png)
![6-ethyl-7-[(4-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11149113.png)
![6-imino-11-methyl-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbothioamide](/img/structure/B11149115.png)
![2-[4-(2-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(4-nitrobenzyl)oxy]phenol](/img/structure/B11149122.png)
![1'-ethyl-N-[2-(1H-indol-3-yl)ethyl]-3',5'-dimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide](/img/structure/B11149132.png)
![N~2~-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B11149136.png)
